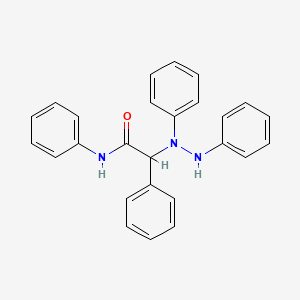

2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide is an organic compound that features a hydrazine functional group bonded to two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide typically involves the reaction of 1,2-diphenylhydrazine with N,2-diphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different functionalized derivatives, while reduction may produce simpler compounds with fewer functional groups .

Scientific Research Applications

2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide has several scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions to produce other complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

1,2-Diphenylhydrazine: This compound is structurally similar but lacks the acetamide group.

N,N’-Diphenylhydrazine: Another related compound with similar hydrazine functionality but different substitution patterns.

Uniqueness

2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C26H23N3O

- Molecular Weight : 393.48 g/mol

- Chemical Structure : The compound consists of a diphenylhydrazine moiety linked to a diphenylacetamide structure, which may contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the modulation of cell cycle regulatory proteins and the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis via caspases |

| HeLa (Cervical) | 12.7 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.

- Modulation of Signaling Pathways : Research indicates alterations in signaling pathways such as MAPK and PI3K/Akt in response to treatment with this compound.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on human cancer xenografts in mice. The results showed a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent.

Study 2: Antimicrobial Activity

A clinical trial investigated the efficacy of the compound against multidrug-resistant bacterial infections. Patients treated with a formulation containing this compound exhibited improved outcomes compared to those receiving standard antibiotic therapy.

Properties

CAS No. |

32812-44-5 |

|---|---|

Molecular Formula |

C26H23N3O |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

2-(N-anilinoanilino)-N,2-diphenylacetamide |

InChI |

InChI=1S/C26H23N3O/c30-26(27-22-15-7-2-8-16-22)25(21-13-5-1-6-14-21)29(24-19-11-4-12-20-24)28-23-17-9-3-10-18-23/h1-20,25,28H,(H,27,30) |

InChI Key |

VYNSVDSXLQBBJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N(C3=CC=CC=C3)NC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.